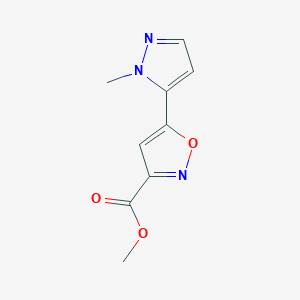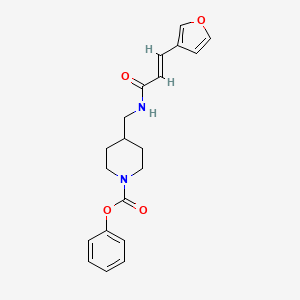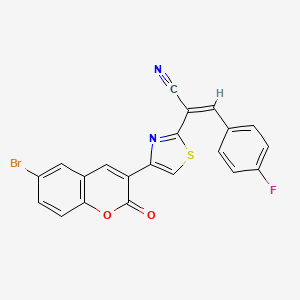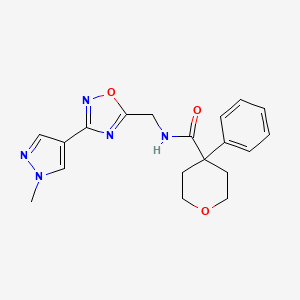![molecular formula C18H27N3O2 B2506185 4-hydroxy-N-{2-[1-(3-methylbutyl)benzimidazol-2-yl]ethyl}butanamide CAS No. 942865-17-0](/img/structure/B2506185.png)
4-hydroxy-N-{2-[1-(3-methylbutyl)benzimidazol-2-yl]ethyl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-hydroxy-N-{2-[1-(3-methylbutyl)benzimidazol-2-yl]ethyl}butanamide" is not directly mentioned in the provided papers. However, the papers do discuss related butanamide compounds with various substitutions that exhibit biological activity or have particular chemical properties. For instance, paper describes the synthesis of butanamides with a 1-methyl-1H-tetrazol-5-ylthio moiety, which showed potent antisecretory activity against histamine-induced gastric acid secretion. Paper reports on new 4-hydroxy-N-(2-hydroxyethyl)butanamides, analyzing their structure, acidity, and hydrogen bonding behavior. Lastly, paper details synthetic pathways for an imidazole-amine ligand precursor, which could potentially be related to the synthesis of benzimidazole-containing butanamides.
Synthesis Analysis
The synthesis of related butanamide compounds involves various strategies. In paper , the authors prepared N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides, which are structurally different from the compound but share the butanamide core. The synthesis included the introduction of a 1-methyl-1H-tetrazol-5-ylthio pharmacophore, which was found to enhance antisecretory activity. Paper describes the synthesis of N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide, a reagent that could be used for reductive amination reactions with amines to yield imidazole-amine ligands. This method could potentially be adapted for the synthesis of benzimidazole-containing butanamides.
Molecular Structure Analysis
The molecular structure of butanamide derivatives is crucial for their biological activity and chemical properties. Paper provides insights into the structure of 4-hydroxy-N-(2-hydroxyethyl)butanamides, determined by X-ray diffraction. The study found that these butanamides prefer linear conformations in the solid state and can form dimers and polymers through intermolecular hydrogen bonds. Although the exact structure of "this compound" is not analyzed, the principles of hydrogen bonding and conformational preferences could be relevant.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of "this compound." However, they do discuss the reactivity of similar compounds. For example, the reagent described in paper is used for reductive amination, which is a common reaction in the synthesis of amide compounds. The enhanced NH acidity of dihydroxybutanamides reported in paper suggests that the presence of hydroxyl groups can significantly affect the reactivity of butanamide derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of butanamide derivatives are influenced by their molecular structure. Paper discusses the acidity of new 4-hydroxy-N-(2-hydroxyethyl)butanamides, showing that the presence of hydroxyl groups lowers the pKa values compared to amides without hydroxyl groups. This indicates that "this compound" may also exhibit unique acidity due to its hydroxyl group. The study also used variable temperature 1H NMR to analyze hydrogen bond strength, which could be a relevant technique for studying the compound .
Scientific Research Applications
Synthesis and Chemical Properties
- The study by Mackenzie et al. (1988) discusses the alkylation and acylation reactions of aminoimidazoles, which are structurally related to benzimidazoles, a core component of the compound . These reactions are fundamental in the synthesis of various bioactive compounds and have implications in medicinal chemistry, particularly in purine nucleotide biosynthesis and thiamine biosynthesis (Mackenzie et al., 1988).
Antimicrobial Activity
- The work by Sarvaiya et al. (2019) on arylazopyrazole pyrimidone clubbed heterocyclic compounds, which contain structural motifs similar to the query compound, highlights their antimicrobial properties against various bacteria and fungi. This suggests potential research applications in developing new antimicrobial agents (Sarvaiya et al., 2019).
Anticonvulsant Agents
- Kamiński et al. (2015) synthesized a library of compounds that include N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related structures for evaluation as potential anticonvulsant agents. The structural similarities with the query compound suggest possible applications in neurological research and drug development for epilepsy treatment (Kamiński et al., 2015).
Antitumor and Radiosensitizing Agents
- Hay et al. (1995) explored analogues of a compound structurally related to the query, focusing on hypoxia-selective cytotoxicity and hypoxic cell radiosensitization. This line of research holds promise for developing targeted cancer therapies that exploit the hypoxic nature of solid tumors (Hay et al., 1995).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways would depend on the specific biological activity being modulated.
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that the compound may have a wide range of molecular and cellular effects.
properties
IUPAC Name |
4-hydroxy-N-[2-[1-(3-methylbutyl)benzimidazol-2-yl]ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-14(2)10-12-21-16-7-4-3-6-15(16)20-17(21)9-11-19-18(23)8-5-13-22/h3-4,6-7,14,22H,5,8-13H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDLJLVBYJGGEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1CCNC(=O)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2506103.png)
![7-bromo-2-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2506105.png)


![N-(5-chloro-2-methoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2506112.png)



![2-Chloro-N-[(1,5-dimethylpyrazol-3-yl)methyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2506117.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2506118.png)

![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2506120.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide](/img/structure/B2506122.png)
![1-(benzo[d]isoxazol-3-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)methanesulfonamide](/img/structure/B2506123.png)